molecular formula C21H26N2O4S B2406424 2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946298-15-3

2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2406424
CAS No.: 946298-15-3
M. Wt: 402.51
InChI Key: LIYPAFNSNQNLPM-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Interaction

Studies on compounds with similar structural features have provided insights into molecular interactions and crystal structure. For instance, Gelbrich, Haddow, and Griesser (2011) explored the crystal structure of a sulfonylurea derivative, revealing intermolecular hydrogen bonding patterns that contribute to the understanding of molecular assemblies in solids (Gelbrich, Haddow, & Griesser, 2011).

Nonlinear Optical Properties

Nonlinear optical properties of benzenesulfonate derivatives have been investigated for their potential in optical limiting applications, which is crucial for developing protective devices against intense light sources (Ruanwas et al., 2010).

Cognitive Enhancement

Research on benzenesulfonamide derivatives also extends to the field of neuropharmacology, where compounds have been studied for their cognitive-enhancing properties, potentially offering therapeutic benefits for diseases characterized by cognitive deficits (Hirst et al., 2006).

Photodynamic Therapy

The development of photosensitizers for photodynamic therapy, an innovative cancer treatment method, has been explored through the synthesis of zinc phthalocyanine derivatives with benzenesulfonamide groups, demonstrating significant potential due to high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Adrenergic Receptor Agonism

In the search for new therapeutic agents, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been evaluated as human beta3 adrenergic receptor agonists, showing significant selectivity and efficacy, which is important for the treatment of metabolic disorders (Parmee et al., 2000).

Anticancer Activity

The synthesis and evaluation of novel tetrahydroquinoline derivatives bearing sulfonamide moieties for their anticancer properties have led to the identification of compounds with potent activity, underscoring the importance of structural modification in drug discovery (Alqasoumi et al., 2010).

Catalysts for Chemical Reactions

Ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be effective catalysts for the transfer hydrogenation of acetophenone derivatives, illustrating the role of these compounds in facilitating organic transformations (Dayan et al., 2013).

Drug Transport Mechanisms

The understanding of drug transport mechanisms through studies on benzenesulfonamide derivatives has implications for improving drug delivery and efficacy, as demonstrated by research on hepatobiliary transport (Fukuda et al., 2010).

Carbonic Anhydrase Interactions

Investigations into the interactions between human carbonic anhydrases and novel classes of benzenesulfonamides have revealed promising inhibitors with selectivity towards specific isoforms, contributing to the development of therapeutic agents for various diseases (Bruno et al., 2017).

Antimicrobial Activities

The synthesis and antimicrobial efficacy of quinoline-based compounds, including those with benzenesulfonamide groups, have been explored, highlighting their potential in addressing bacterial and fungal infections (Journals, Vora, & Vora, 2012).

P2X7 Nucleotide Receptor Antagonism

Isoquinolines have been studied as antagonists of the P2X7 nucleotide receptor, indicating significant selectivity differences between human and rat receptor homologues, which may inform the development of targeted therapies (Humphreys et al., 1998).

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-21(24)23-12-6-7-16-9-10-17(14-18(16)23)22-28(25,26)20-13-15(3)8-11-19(20)27-5-2/h8-11,13-14,22H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYPAFNSNQNLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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